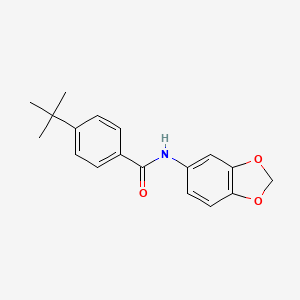

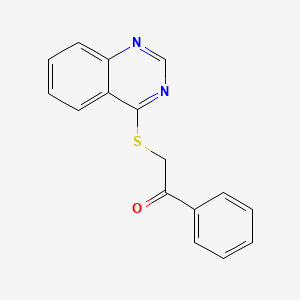

![molecular formula C15H13N3O3S B5542672 N'-[4-(甲硫基)亚苄基]-3-硝基苯甲酰肼](/img/structure/B5542672.png)

N'-[4-(甲硫基)亚苄基]-3-硝基苯甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The scientific interest in benzohydrazide derivatives stems from their wide range of chemical and biological activities. These compounds have been extensively studied for their potential in various applications due to their interesting structural properties, which allow for a diverse range of chemical reactions and interactions.

Synthesis Analysis

The synthesis of benzohydrazide derivatives typically involves the reaction of benzaldehydes with hydrazides. For instance, the synthesis of N'-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide demonstrates the approach to synthesizing complex hydrazide compounds through strategic chemical reactions, providing insights into the potential synthesis pathways that could be adapted for N'-[4-(methylthio)benzylidene]-3-nitrobenzohydrazide (B. Al-Hourani et al., 2016).

Molecular Structure Analysis

X-ray crystallography plays a crucial role in determining the molecular structure of benzohydrazide derivatives. For example, the structure of N′-(4-Hydroxybenzylidene)-4-nitrobenzohydrazide was elucidated through this technique, revealing planar molecular geometry and intermolecular hydrogen bonding, which are critical for understanding the molecular interactions and stability of such compounds (C. Dai & F. Mao, 2010).

Chemical Reactions and Properties

Benzohydrazide derivatives can undergo various chemical reactions, including condensation, cyclization, and isomerization, which significantly affect their chemical properties. The study on the unexpected isomerization of N‐Aryl‐3‐amino‐4‐nitroisothiazol‐5(2H)‐imines to 2‐(Benzothiazol‐2‐yl)‐2‐nitroethene‐l, l‐diamines provides insight into the complex reaction pathways and the impact of structural modifications on the reactivity of these compounds (D. M. Argilagos et al., 1997).

Physical Properties Analysis

The physical properties of benzohydrazide derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. Research on solvated N′-(4-hydroxy-3-nitrobenzylidene)-3-methylbenzohydrazide and its derivatives highlights the importance of solvation and crystal packing in determining the physical characteristics of these compounds (J. Ma, 2013).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group interactions, are pivotal for understanding the behavior of benzohydrazide derivatives under different conditions. The synthesis and characterization of novel conformers of (E)-2-(3-nitro-H-imidazo[1,2-a]pyridin-2-ylthio)-N'-benzylideneacetohydrazide derivatives provide valuable information on the influence of structural variations on the chemical properties of these compounds (Ablo Evrard et al., 2022).

科学研究应用

合成和药理应用

对类似化合物的研究表明了它们在开发新药剂方面的重要性。例如,Abdel-Wahab 等人 (2008) 通过简单的缩合合成了席夫碱和酰亚胺,揭示了许多这些化合物具有低毒性的抗高血压 α 阻断活性 (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008)。这突出了 N'-[4-(甲硫基)亚苄基]-3-硝基苯甲酰肼衍生物在心血管药物开发中的潜力。

抗菌和抗念珠菌活性

Lei 等人 (2015) 合成了一系列腙化合物,展示了它们对各种菌株的抗菌活性,一些化合物显示出很高的活性,特别是对细菌菌株 (Lei, Li, Fu, Guan, & Tan, 2015)。Yurttaş 等人 (2016) 探索了 N′-(芳基亚苄基)-4-[(苯并噻唑-2-基)硫代]丁酰肼衍生物的抗念珠菌活性,表明对各种念珠菌菌株具有显着的活性 (Yurttaş, Kaplancıklı, Göger, & Demirci, 2016)。这些研究强调了 N'-[4-(甲硫基)亚苄基]-3-硝基苯甲酰肼衍生物作为抗菌和抗念珠菌剂的潜力。

抗癌和抗炎潜力

Vasantha 等人 (2015) 详细介绍了 N-芳基亚苄基-2-(2,4-二氯苯基)-1-丙基-1H-苯并[d]咪唑-5-甲酰肼的合成,其中一些显示出显着的抗炎和抗菌活性 (Vasantha, Basavarajaswamy, Rai, Boja, Pai, Shruthi, & Bhat, 2015)。这指出了这些化合物在治疗炎症和感染方面的治疗潜力。

材料科学应用

在材料科学领域,已经研究了具有相似结构的化合物的性质。Prajapati 和 Modi (2010) 合成了弯曲形状的介晶氧二唑和噻二唑,探索了它们在液晶技术中的潜力 (Prajapati & Modi, 2010)。这表明 N'-[4-(甲硫基)亚苄基]-3-硝基苯甲酰肼衍生物在开发具有特定光学性质的高级材料方面具有多功能性。

属性

IUPAC Name |

N-[(E)-(4-methylsulfanylphenyl)methylideneamino]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O3S/c1-22-14-7-5-11(6-8-14)10-16-17-15(19)12-3-2-4-13(9-12)18(20)21/h2-10H,1H3,(H,17,19)/b16-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONPKDUJLBXBAJ-MHWRWJLKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[4-(methylsulfanyl)benzylidene]-3-nitrobenzohydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5542598.png)

![2-amino-3-ethyl-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5542610.png)

![1-(4-nitrophenyl)-3-[4-(phenylsulfonyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5542614.png)

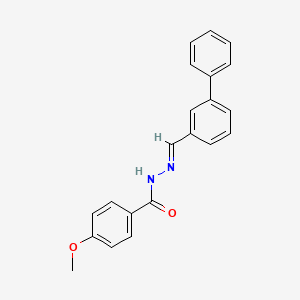

![N-(3-methylphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5542625.png)

![3-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]-1,3-oxazolidin-2-one](/img/structure/B5542638.png)

![4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5542662.png)

![1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B5542670.png)

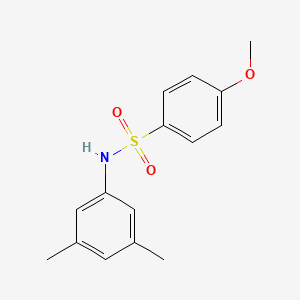

![2-methoxy-5-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5542687.png)

![1-[(3-isobutyl-5-isoxazolyl)carbonyl]-2-[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B5542698.png)